Tubulin polymerization-IN-12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tubulin polymerization-IN-12 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules play a critical role in maintaining cell structure, facilitating cell division, and enabling intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

Step 1: Synthesis of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic addition reactions.

Step 3: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Tubulin polymerization-IN-12 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Tubulin polymerization-IN-12 has a wide range of applications in scientific research, including:

Chemistry: It is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors with improved efficacy.

Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

Medicine: this compound has potential therapeutic applications in cancer treatment, as it can inhibit the proliferation of cancer cells by disrupting microtubule dynamics.

Industry: The compound is used in the development of new drugs and in the production of microtubule-targeting agents for various applications.

Mechanism of Action

Tubulin polymerization-IN-12 exerts its effects by binding to the colchicine-binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound’s mechanism of action involves the stabilization of tubulin in its unpolymerized form, which interferes with the dynamic instability of microtubules and ultimately inhibits cell division.

Comparison with Similar Compounds

Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-12.

Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.

Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory action of this compound.

Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency. Compared to colchicine, it may offer improved selectivity and reduced toxicity. Unlike paclitaxel, which stabilizes microtubules, this compound prevents their formation, providing a different mechanism of action that can be advantageous in certain therapeutic contexts.

Biological Activity

Tubulin polymerization inhibitors, such as Tubulin polymerization-IN-12, play a crucial role in cancer therapy by disrupting microtubule dynamics, which is essential for cell division. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tubulin polymerization, and implications for cancer treatment.

This compound operates primarily by binding to the colchicine binding site on the β-tubulin subunit. This binding inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structure is designed to enhance its affinity for tubulin, thereby increasing its potency as an anticancer agent.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant inhibitory effects on tubulin polymerization. In various assays, it has shown promising results compared to established agents like colchicine and paclitaxel.

In Vitro Studies

-

Tubulin Polymerization Assay :

- Using a fluorescence-based assay, this compound demonstrated an IC50 value of approximately 1.6 µM, indicating effective inhibition of tubulin assembly (similar to CA-4) .

- Compounds with structural modifications showed varying degrees of activity, with certain substitutions enhancing inhibitory effects .

- Cell Cycle Arrest :

- Comparative Analysis :

Case Studies

Several studies have highlighted the effectiveness of this compound in different cancer models:

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a study involving triple-negative breast cancer (TNBC) cell lines, this compound exhibited potent antiproliferative activity with IC50 values ranging from 10–33 nM. The compound was shown to disrupt microtubule organization significantly .

Study 2: Impact on Microtubule Dynamics

Another investigation focused on the molecular dynamics of tubulin in response to treatment with this compound. The results indicated a marked decrease in microtubule stability and an increase in catastrophe frequency .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound compared to other known inhibitors:

| Compound | IC50 (µM) | Mechanism of Action | Cell Line Tested | Effect on Cell Cycle |

|---|---|---|---|---|

| This compound | 1.6 | Inhibits tubulin polymerization | SGC-7901 | G2/M Arrest |

| Colchicine | 1.4 | Inhibits tubulin polymerization | Various | G2/M Arrest |

| Paclitaxel | >10 | Stabilizes microtubules | Various | G2/M Arrest |

| Compound 6 | 6.1 | Inhibits tubulin polymerization | MCF7 | G2/M Arrest |

Properties

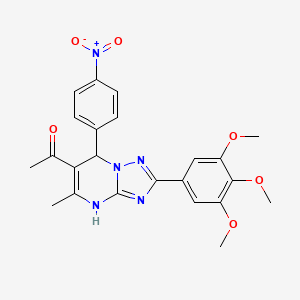

Molecular Formula |

C23H23N5O6 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

1-[5-methyl-7-(4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |

InChI |

InChI=1S/C23H23N5O6/c1-12-19(13(2)29)20(14-6-8-16(9-7-14)28(30)31)27-23(24-12)25-22(26-27)15-10-17(32-3)21(34-5)18(11-15)33-4/h6-11,20H,1-5H3,(H,24,25,26) |

InChI Key |

BIJAVPTZJZKFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.